molecular formula C11H13N3S B15279760 5,6-Dimethyl-2-(3-methylthiophen-2-yl)pyrimidin-4-amine

5,6-Dimethyl-2-(3-methylthiophen-2-yl)pyrimidin-4-amine

Cat. No.: B15279760
M. Wt: 219.31 g/mol
InChI Key: VHVLILXMIMBYSR-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-(3-methylthiophen-2-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with methyl groups and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-2-(3-methylthiophen-2-yl)pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5,6-dimethylpyrimidine-4-amine with 3-methylthiophene-2-carbaldehyde under acidic or basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-(3-methylthiophen-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution can be carried out using alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5,6-Dimethyl-2-(3-methylthiophen-2-yl)pyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-2-(3-methylthiophen-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethyl-2-(3-methylthiophen-2-yl)pyrimidin-4-amine is unique due to the specific substitution pattern on the pyrimidine ring and the presence of the thiophene moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

5,6-dimethyl-2-(3-methylthiophen-2-yl)pyrimidin-4-amine

InChI

InChI=1S/C11H13N3S/c1-6-4-5-15-9(6)11-13-8(3)7(2)10(12)14-11/h4-5H,1-3H3,(H2,12,13,14)

InChI Key

VHVLILXMIMBYSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2=NC(=C(C(=N2)N)C)C

Origin of Product

United States

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